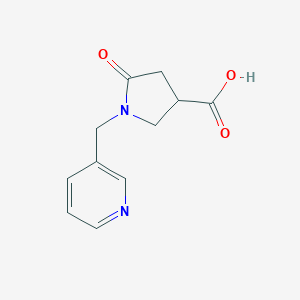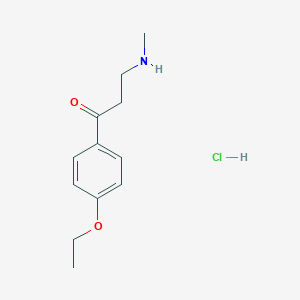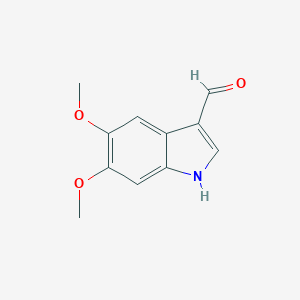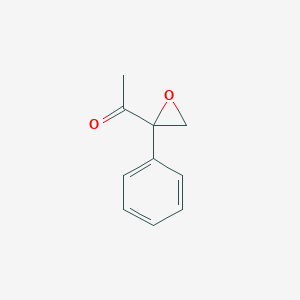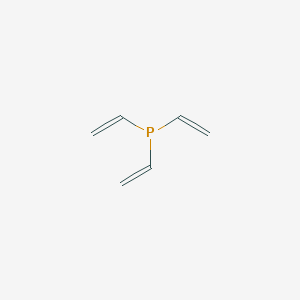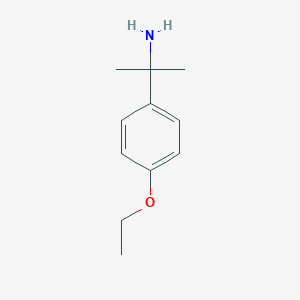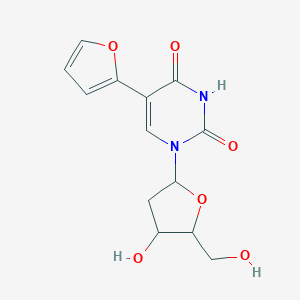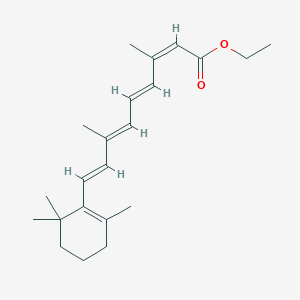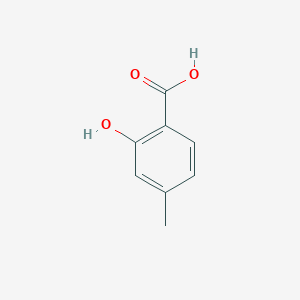
4-甲基水杨酸
概览
描述
4-Methylsalicylic acid is an organic compound with the formula CH3C6H3(CO2H)(OH). It is a white solid that is soluble in basic water and in polar organic solvents. Its functional groups include a carboxylic acid and a phenol group .
Synthesis Analysis
4-Methylsalicylic acid can be prepared by hydroxylation of 4-methylbenzoic acid . The heteroleptic tris-cyclometalated iridium (III) complex with 4-methylsalicylic acid (Msal) was synthesized and characterized .Molecular Structure Analysis
The molecular formula of 4-Methylsalicylic acid is C8H8O3. It has an average mass of 152.147 Da and a monoisotopic mass of 152.047348 Da .Chemical Reactions Analysis
The compound has few applications. It can be prepared by hydroxylation of 4-methylbenzoic acid . To a suspension of 10 g (0.0651 mol) of 4-methylsalicylic acid in 150 mL of methanol was added 50 mL of ethereal hydrochloric acid. The reaction mixture was heated at 60° C. for 60 hours. The solvent was removed under vacuum.Physical And Chemical Properties Analysis
4-Methylsalicylic acid is a white to greyish-beige powder . It has a melting point of 173-177 °C (lit.) and a boiling point of 234.6°C (rough estimate). It has a density of 1.2143 (rough estimate) and a refractive index of 1.4945 (estimate). It is soluble in water 10 g/L @ 20℃ .科研应用
合成应用
- 酯化和醚化: 4-甲基水杨酸已被用于通过同时酯化和醚化合成3-乙氧基-4-乙氧羰基苯乙酸 (Mi, 2006)。
- 席夫碱合成: 从4-甲基水杨酸衍生的席夫碱已被合成并评估其作为免疫抑制剂的潜力,展示了4-甲基水杨酸在药物化学中的多功能性 (Yan et al., 2013)。
生化研究
- 分子遗传特性: 研究涉及使用类似6-甲基水杨酸的衍生物来研究天然产物生物合成,突显了甲基水杨酸在遗传和生化研究中的实用性 (Guo et al., 2014)。
化学分析和检测
- 电化学检测: 衍生自氨基水杨酸的膜修饰电极,与4-甲基水杨酸相关,已被探索用于电化学检测尿酸等物质,展示了在分析化学中的适用性 (Cruz et al., 2017)。
材料科学和腐蚀抑制
- 腐蚀抑制: 甲基水杨酸的衍生物,如3-甲基水杨酸,已被研究其作为腐蚀抑制剂的潜力,表明这些化合物在材料科学和工程中的相关性 (Yang et al., 2018)。
分光光度应用
- 分光光度测定: 包括甲基水杨酸酯在内的水杨酸衍生物已被用于固相分光光度测定,突显了它们在化学分析中的作用 (Morosanova & Morosanova, 2015)。
抗氧化性质
- 单线态氧猝灭: 对包括4-甲基水杨酸衍生物在内的氨基水杨酸的研究已探索它们作为抗氧化剂在猝灭单线态氧中的潜力 (Yppolito et al., 2002)。
植物的抗逆性
- 诱导抗逆性: 对水杨酸和包括甲基水杨酸在内的衍生物的研究显示它们能够诱导植物的多重抗逆性,突显了它们在农业和植物学研究中的重要性 (Senaratna et al., 2004)。
Safety And Hazards
未来方向
Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively. The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .
性质
IUPAC Name |
2-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJESAXZANHETJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198166 | |
| Record name | m-Cresotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsalicylic acid | |
CAS RN |
50-85-1 | |
| Record name | 4-Methylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Cresotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLSALICYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Cresotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-p-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CRESOTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H0106V3D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
